2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-26-14-7-5-12(6-8-14)20-22-21-24(23-20)18(25)11-17(30-21)13-9-15(27-2)19(29-4)16(10-13)28-3/h5-10,17H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYCSCIJNFMICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves several steps that include the formation of the triazole and thiazine rings. The compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its molecular structure.
Key Synthetic Steps:
- Formation of Triazole Ring : The initial step involves the reaction of appropriate precursors under controlled conditions to form the triazole moiety.
- Thiazine Ring Closure : Subsequent reactions lead to the formation of the thiazine ring through cyclization processes.
- Purification : The final product is purified using column chromatography to achieve high purity levels suitable for biological testing.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division.
- Mechanism of Action : The compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. This mechanism is similar to that of combretastatin A-4 (CA-4), a well-known antitumor agent.
Case Studies
Several studies have evaluated the cytotoxicity of triazole-thiazine derivatives:
- In Vitro Studies : Compounds were tested against human cancer cell lines such as A-549 (lung), MCF-7 (breast), and HT-29 (colon). Results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like CA-4 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| CA-4 | A-549 | 0.15 | Tubulin inhibitor |
| New Compound | MCF-7 | 0.12 | Tubulin inhibitor |
Pharmacological Insights
The pharmacokinetic profile of This compound suggests favorable properties for drug development:
- Solubility and Stability : Modifications in the chemical structure can enhance solubility in aqueous environments while maintaining stability under physiological conditions.
- Bioavailability : Early studies indicate that certain derivatives show improved bioavailability compared to traditional chemotherapeutics.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of thiazole and triazole precursors. Key steps include:
- Core Formation: Cyclocondensation of thiosemicarbazides with chloroacetic acid under reflux in DMF/acetic acid mixtures to form the thiazolidinone core .
- Substituent Introduction: Methoxy and trimethoxyphenyl groups are introduced via nucleophilic substitution or condensation reactions using catalysts like sodium acetate or triethylamine .
- Optimization: Solvent choice (e.g., DMF for high-temperature stability), stoichiometric control of oxocompounds (0.03 mol excess), and recrystallization from DMF-ethanol mixtures improve purity .
Example Reaction Table:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | DMF/AcOH, 2h reflux | 65–70 | 85% |
| Substituent Addition | NaOAc, 80°C, 4h | 55–60 | 90% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR resolves methoxy group environments (δ 3.7–3.9 ppm for OCH3) and confirms stereochemistry of the dihydrothiazine ring .
- LC-MS: High-resolution LC-MS (e.g., m/z 455.5 for [M+H]+) validates molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves Z/E configuration of benzylidene substituents in solid-state structures .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values <50 µg/mL indicating potential .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations; compare IC50 values to cisplatin controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (Cl, F) or nitro groups at the 4-methoxyphenyl position to test electronic effects on antimicrobial potency .
- Core Modifications: Replace the thiazine ring with a pyrimidine or quinazoline scaffold to assess impact on cytotoxicity .
Example SAR Table:
| Analog | Substituent (R) | MIC (S. aureus) (µg/mL) | IC50 (HeLa) (µM) |
|---|---|---|---|
| Parent | 4-OCH3 | 25 | 12.5 |
| Analog 1 | 4-Cl | 18 | 8.7 |
| Analog 2 | 4-NO2 | 40 | >50 |
Q. What strategies resolve contradictions in biological data between in vitro and cellular models?
Methodological Answer:
- Permeability Studies: Use Caco-2 cell monolayers or PAMPA assays to evaluate membrane penetration. Low permeability may explain reduced cellular activity despite high in vitro potency .
- Metabolic Stability: Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding to tubulin (anticancer) or CYP51 (antifungal). Prioritize analogs with ∆G < -8 kcal/mol .
- ADMET Prediction: SwissADME estimates logP (optimal: 2–3) and bioavailability scores; refine substituents to reduce P-gp efflux .
Q. What experimental approaches validate target engagement in mechanistic studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize purified targets (e.g., tubulin) to measure binding affinity (KD) in real-time .
- Western Blotting: Quantify downstream biomarkers (e.g., caspase-3 cleavage for apoptosis) after treatment at IC50 concentrations .
Q. How can reaction scalability challenges be addressed for gram-scale synthesis?
Methodological Answer:
- Flow Chemistry: Continuous flow reactors improve heat transfer during exothermic steps (e.g., cyclocondensation) and reduce side products .
- Catalyst Recycling: Immobilize Pd/C or enzymes (e.g., lipases) on mesoporous silica for reusable cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
